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An evidence-based comparison of calcium silicate-based materials, such as Mineral Trioxide
Aggregate (MTA) and Biodentine, against traditional calcium hydroxide for vital pulp therapy
procedures in permanent teeth.

In the realm of vital pulp therapy, the primary objective is the preservation of pulp vitality and
the prevention of more invasive endodontic treatments. For decades, calcium hydroxide has
been the benchmark material for procedures like direct pulp capping. However, the advent of
calcium silicate-based cements has marked a significant shift in clinical practice, promising
improved outcomes. This guide provides a comprehensive cost-effectiveness analysis and
performance comparison of these materials, supported by experimental data, to inform
researchers and drug development professionals.

Economic Evaluation: A Lifetime Perspective

A formal cost-effectiveness analysis reveals that while calcium silicate cements may have a
higher initial material cost, they can be more economical over the lifetime of the patient by
reducing the need for costly retreatments like root canal therapy or extraction.

A model-based simulation from a mixed public/private payer perspective in the German
healthcare system compared the lifetime costs of treating a permanent molar with a vital,
asymptomatic exposed pulp in a 20-year-old patient. The analysis demonstrated that direct
pulp capping (DPC) with Mineral Trioxide Aggregate (MTA) was both more effective, in terms of
tooth retention time, and less costly over a lifetime compared to calcium hydroxide (CH).[1]
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Table 1: Cost-Effectiveness Analysis of MTA vs. Calcium Hydroxide in Direct Pulp Capping

Mineral Trioxide Aggregate

Metric Calcium Hydroxide (CH)
(MTA)

Mean Tooth Retention Time 52 years 49 years

Mean Lifetime Costs €1368 €1527

Source: Data derived from a model-based simulation within the German healthcare system.
Costs are based on 2015 market prices and include initial treatment and subsequent
retreatments over a lifetime.[1]

Despite the higher upfront cost of MTA, its superior clinical performance leads to a lower
incidence of failures, thereby avoiding the substantial downstream costs associated with root
canal treatments or extractions.[1]

Clinical Performance: Success Rates in Vital Pulp
Therapy

The higher long-term success rates of calcium silicate cements are the primary driver of their
cost-effectiveness. Multiple randomized clinical trials and systematic reviews have consistently
demonstrated the superior performance of MTA and Biodentine over calcium hydroxide in direct

pulp capping.

Table 2: Clinical Success Rates of Direct Pulp Capping in Permanent Teeth with Carious

Exposure
Material 1-Year Follow-Up 2-Year Follow-Up 3-Year Follow-Up
Biodentine™ 92.3% - 93.3% ~96.2% 93.8%
Mineral Trioxide
84.6% - 93.3% 85% 85%
Aggregate (MTA)
Calcium Hydroxide 19.7% (Failure Rate:
Not Reported 52%
(e.g., Dycal®) 31.5%)
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Source: Data compiled from multiple randomized clinical trials. Success is generally defined as

the absence of clinical symptoms (pain, swelling) and no radiographic signs of periapical

pathology.

A meta-analysis of four randomized controlled trials indicated a statistically significant

difference in the success rates between MTA and calcium hydroxide, with MTA demonstrating a

lower failure rate.[2] Studies directly comparing Biodentine and MTA have found similar or, in

some cases, slightly higher success rates for Biodentine, with both materials significantly

outperforming calcium hydroxide.[3][4]

Physicochemical and Handling Properties

Beyond clinical success, the physical and handling characteristics of these materials influence

procedural efficiency and material selection.

Table 3: Comparison of Physicochemical and Handling Properties

Calcium Hydroxide

Property Biodentine™ ProRoot® MTA
(Dycal®)
N Tricalcium silicate- Tricalcium silicate- Calcium hydroxide in

Composition

based based a polymer base
Setting Time ~12 minutes ~2 hours 45 minutes ~2-3 minutes

] Easy, capsule-based Technique-sensitive, Easy, two-paste

Handling o o

mixing manual mixing system
Compressive Strength  High, similar to dentin Lower than Biodentine  Low

Sealing Ability

Excellent

Excellent

Prone to dissolution

over time

Potential for

Discoloration

Low

Yes (especially grey
MTA)

No

Source: Compiled from various in-vitro studies and manufacturer data.[5][6]
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Biodentine's faster setting time is a notable clinical advantage, potentially allowing for the
placement of a final restoration in the same visit, which can reduce chair time and overall
procedural cost.[7] In contrast, the long setting time of MTA often necessitates a two-visit
procedure.[1]

Detailed Experimental Protocols

The data presented in this guide are derived from rigorous clinical investigations. Below are
summaries of typical experimental protocols employed in these studies.

Protocol 1: Randomized Clinical Trial of Direct Pulp
Capping Agents

» Patient Selection: Adult patients (e.g., 18-55 years) with permanent molars presenting with
deep carious lesions but without signs or symptoms of irreversible pulpitis are recruited.[8]

 Inclusion Criteria: Teeth must show a positive response to pulp vitality tests and have no
periapical pathology visible on preoperative radiographs.

e Procedure:

o Anesthesia and Isolation: Local anesthesia is administered, and the tooth is isolated using
a rubber dam to ensure an aseptic operating field.

o Caries Excavation: Carious dentin is removed using sterile burs until hard dentin is
reached. The final excavation near the pulp is done with a sterile slow-speed round bur or
spoon excavator.

o Pulp Exposure and Hemostasis: If a pulp exposure occurs, hemostasis is achieved by
applying a cotton pellet soaked in a disinfectant like sodium hypochlorite (e.g., 1% to 3%)
for several minutes.

o Randomization and Material Application: Patients are randomly assigned to a treatment
group (e.g., MTA, Biodentine, or Calcium Hydroxide). The assigned material is mixed
according to the manufacturer's instructions and placed directly over the exposure site in a
thickness of approximately 1.5-2 mm.
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o Restoration: A temporary restoration (e.g., glass ionomer cement) is often placed over the
capping material.[8] In the case of faster-setting materials like Biodentine, a permanent
composite restoration may be placed in the same visit. For MTA, a permanent restoration
is typically placed in a subsequent visit.[1]

e Follow-up and Evaluation:

o Clinical Assessment: Patients are recalled at regular intervals (e.g., 6 months, 1 year, 2
years, 3 years). Assessments include evaluation for spontaneous pain, tenderness to
percussion, and response to pulp vitality (sensibility) tests.

o Radiographic Assessment: Periapical radiographs are taken at follow-up appointments to
assess for signs of periapical pathology, internal resorption, and the formation of a hard
tissue (dentin) bridge.

o Outcome Definition: Success is defined as the tooth remaining asymptomatic, responding
positively to vitality testing, and showing no new or enlarging periapical radiolucencies on
radiographs.[8]

Biological Mechanism of Action

Calcium silicate cements exert their therapeutic effects by creating a bioactive and alkaline
environment that promotes pulp cell survival and stimulates reparative dentin formation. When
in contact with tissue fluids, these materials hydrate to release calcium hydroxide, leading to a
high pH. This alkaline environment is antibacterial and stimulates signaling pathways within the
dental pulp stem cells, leading to their differentiation into odontoblast-like cells, which are
responsible for laying down a new layer of protective dentin.

Several key signaling pathways are implicated in this process:
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Signaling cascade initiated by calcium silicate cements.

Experimental Workflow Visualization

The process of evaluating and comparing vital pulp therapy materials in a clinical setting
follows a structured workflow, from patient screening to long-term data analysis. This ensures

that the results are reliable and comparable across different studies.
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Typical workflow for a randomized controlled trial.

Conclusion

The evidence strongly indicates that calcium silicate cements, such as MTA and Biodentine,
represent a significant advancement over traditional calcium hydroxide for vital pulp therapy in
permanent teeth. Their superior long-term clinical success rates, driven by enhanced
biocompatibility and sealing ability, translate into greater cost-effectiveness over the lifetime of
a tooth. While the initial material cost is higher, the reduction in failures and subsequent
complex retreatments makes them an economically sound choice from a healthcare payer's
perspective. Biodentine offers additional handling advantages, such as a faster setting time,
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which can improve clinical efficiency. For researchers and developers, the focus continues to
be on refining these materials to further enhance their biological interaction with pulp tissue and
optimize their handling characteristics and cost-efficiency.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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